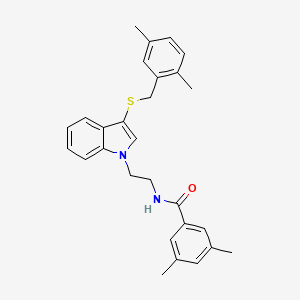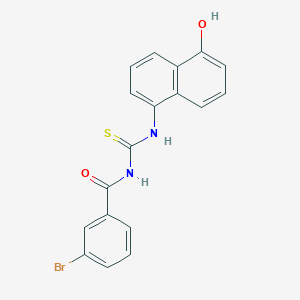
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are common in a wide variety of biologically active molecules. The compound also contains a thioether group (R-S-R’), which is similar to an ether group but with a sulfur atom replacing the oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method . The thioether group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic indole group and the thioether group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the indole and thioether groups. The indole group is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The thioether group might be susceptible to oxidation .Scientific Research Applications
Synthetic Chemistry Applications
- The synthesis of s-triazines bearing different substituents has been explored, demonstrating the utility of N-thioacylbenzamides in producing s-triazines with high yields. Such methodologies could be relevant for synthesizing derivatives of the mentioned compound for research purposes (Yang-i Lin et al., 1982).
Drug Development Applications
- Research on thioamide compounds, like N,N-dimethylthiobenzamide, has shown their potential in drug development. Studies have focused on the metabolic pathways of thioamides, providing valuable information for designing drugs with improved pharmacokinetic properties (Anthony G. Dodge et al., 2006).
Material Science Applications
- The corrosion inhibition properties of synthesized thiophene Schiff base compounds on mild steel in acidic solutions highlight the potential of similar compounds for protecting materials against corrosion. Such studies could inform the development of coatings or treatments incorporating the mentioned compound for enhanced material protection (D. Daoud et al., 2014).
Anticancer Research
- Benzothiazole derivatives have been studied for their anticancer properties, indicating that structural analogs or derivatives of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide could potentially be explored for antitumor activity. This suggests avenues for research into novel anticancer agents (Derya Osmaniye et al., 2018).
Safety and Hazards
As with any chemical compound, the safety and hazards would depend on a variety of factors including the exact structure, the dose, and the route of exposure. It’s always important to handle chemical compounds in a safe manner and to consult Material Safety Data Sheets (MSDS) or similar resources for specific information .
Future Directions
Properties
IUPAC Name |
N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2OS/c1-19-9-10-22(4)24(14-19)18-32-27-17-30(26-8-6-5-7-25(26)27)12-11-29-28(31)23-15-20(2)13-21(3)16-23/h5-10,13-17H,11-12,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBYGUUFWAMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2871560.png)
![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2871561.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2871562.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2871567.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2871570.png)

![tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2871572.png)



